molecular formula C8H8N2S B1266886 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile CAS No. 70291-62-2

2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile

Cat. No.: B1266886
CAS No.: 70291-62-2
M. Wt: 164.23 g/mol
InChI Key: RILAXFOADRDGPQ-UHFFFAOYSA-N
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Description

2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile is an organic compound with the molecular formula C₈H₈N₂S. It is a heterocyclic compound containing a thiophene ring fused with a cyclopentane ring, an amino group, and a nitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile involves the reaction of cyclopentanone with malononitrile in the presence of sulfur and a base such as morpholine. The reaction is typically carried out in methanol at elevated temperatures . The general reaction scheme is as follows:

  • Cyclopentanone reacts with malononitrile and sulfur in methanol.
  • Morpholine is added dropwise to the reaction mixture.
  • The mixture is heated and stirred to yield the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The nitrile group can be reduced to form amines or amides.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Primary or secondary amines, amides.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for synthesizing potential pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound can be used in the development of organic semiconductors and conductive polymers.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and protein binding.

    Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The amino and nitrile groups can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile is unique due to the presence of both an amino group and a nitrile group, which allows for diverse chemical reactivity and potential applications in various fields. Its fused ring structure also contributes to its stability and reactivity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S/c9-4-6-5-2-1-3-7(5)11-8(6)10/h1-3,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RILAXFOADRDGPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60293037
Record name 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60293037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70291-62-2
Record name 70291-62-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86940
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60293037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carbonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile in medicinal chemistry?

A1: This compound serves as a versatile starting material for synthesizing various heterocyclic compounds, particularly those incorporating the thienopyrimidine scaffold. These derivatives have shown promise in exhibiting anticonvulsant, behavioral, and CNS antidepressant activities []. The presence of diverse functional groups within its structure allows for further modifications, enabling exploration of structure-activity relationships and the potential discovery of new therapeutic agents.

Q2: How is this compound utilized in the development of enantiomeric compounds with antitumor activity?

A2: This compound serves as a crucial starting point in a multi-step synthesis of enantiomeric 2-trifluoromethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine derivatives []. The synthesis involves reacting this compound with trifluoroacetic acid and phosphoryl trichloride, followed by a reaction with chiral amines. Notably, the resulting (R)-enantiomer demonstrated superior antitumor activity against MCF-7 cells compared to gefitinib []. This finding highlights the potential of using this compound as a building block for developing chiral compounds with enhanced therapeutic properties.

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